molecular formula C15H14FN5OS B6004383 N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide

カタログ番号: B6004383
分子量: 331.4 g/mol
InChIキー: CSECIJWCFVIYPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.

作用機序

The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects. In vitro and in vivo studies have demonstrated that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of adhesion molecules, and suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.

実験室実験の利点と制限

One of the major advantages of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in lab experiments is its potent and selective activity against key enzymes and signaling pathways involved in various diseases. However, one of the limitations of using this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for the development of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A as a therapeutic agent. One potential direction is the development of novel formulations that improve the solubility and bioavailability of this compound A. Another potential direction is the identification of new targets and signaling pathways that are regulated by this compound A, which could lead to the development of new therapeutic applications. Additionally, the use of this compound A in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.

合成法

The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A involves a multistep process that includes the reaction of 4-fluorobenzyl bromide with 2-amino-4,5-dimethylthiophene-3-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding tetrazole derivative. The final step involves the introduction of a carboxamide group to the tetrazole ring.

科学的研究の応用

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that this compound A exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSECIJWCFVIYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。